![molecular formula C7H2Br2FNS B2443401 2,6-Dibromo-4-fluorobenzo[d]thiazole CAS No. 1188226-62-1](/img/structure/B2443401.png)

2,6-Dibromo-4-fluorobenzo[d]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

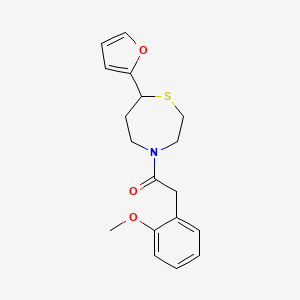

A series of novel cholinesterase inhibitors based on 2-substituted 6-fluorobenzo[d]thiazole were synthesized and characterized by IR, (1)H, (13)C and (19)F NMR spectroscopy and HRMS .Molecular Structure Analysis

The structure of 2,6-Dibromo-4-fluorobenzo[d]thiazole consists of a benzothiazole ring with two bromine atoms and one fluorine atom attached to it .Chemical Reactions Analysis

The formation pathways of 2,3,7,8-substituted PBDD/Fs and 2,4,6,8-TBDF were also proposed. 2,4,6,8-TBDF is generated in the C-C coupling reactions of some radical intermediates from the debromination of 2,4,6-TBP .Aplicaciones Científicas De Investigación

Radiographic Contrast Agents

Research into the synthesis of fluoro-bromo derivatives of benzoic acid, including 3,5-dibromo-4-fluorobenzoic acid, has indicated potential applications as radiographic opaques. These compounds demonstrated opaque properties equal or superior to tetraiodophenolphthalein in radiographic tests on mice, suggesting their value for further exploration in medical imaging applications (Sprague, Cwalina, & Jenkins, 1953).

Fluorescent Sensing

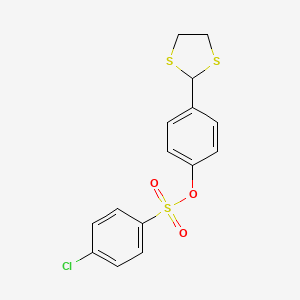

Thiazole-based conjugated polymers, synthesized from reactions involving dibromo-methylbenzo[d]thiazole, have been developed for the direct and visual detection of heavy metals like Hg2+ and Ag+. These polymers exhibit strong green fluorescence and 'turn-off' fluorescent quenching responses toward these cations, potentially serving as colorimetric sensors for environmental monitoring and chemical analysis (Li, Meng, Wang, Zhu, & Cheng, 2015).

Drug Discovery Synthons

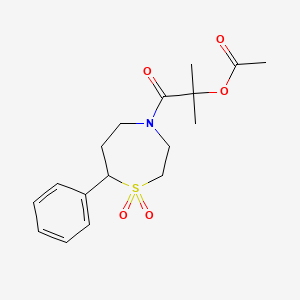

1,3-Dibromo-1,1-difluoro-2-propanone has been identified as a useful synthon for chemoselectively preparing 4-bromodifluoromethyl thiazoles. This new synthon facilitates the introduction of a bromodifluoromethyl group at the C4 position of the thiazole ring, showcasing its utility in drug discovery and radiopharmaceutical development (Colella, Musci, Carlucci, Lillini, Tomassetti, Aramini, Degennaro, & Luisi, 2018).

Anticancer Activity

Fluorine-substituted benzo[b]pyran derivatives have been synthesized and evaluated for their anti-lung cancer activity. These compounds show promising anticancer activity at low concentrations compared to the reference drug, 5-fluorodeoxyuridine, highlighting the therapeutic potential of fluorine-containing compounds in oncology (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Electrochromic Materials

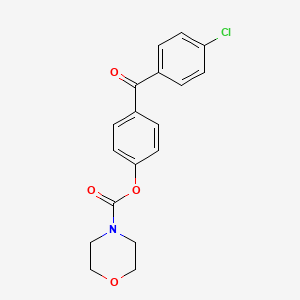

Thiazolothiazole fluorophores have been synthesized, displaying strong blue fluorescence and high quantum yields. These materials exhibit distinctive and reversible electrochromic properties, transitioning from yellow to dark blue at low reduction potentials. Such attributes make them suitable for applications in multifunctional optoelectronic devices, electron transfer sensing, and photochemical applications (Woodward, Kolesar, Hall, Saleh, Jones, & Walter, 2017).

Mecanismo De Acción

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Propiedades

IUPAC Name |

2,6-dibromo-4-fluoro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FNS/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCDJILEBWTXIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2443318.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2443319.png)

![(Z)-4-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2443321.png)

![2-({1-[2-(piperidin-1-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2443325.png)

![9-(3-chlorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2443327.png)

![(2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid](/img/structure/B2443328.png)

![2-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2443332.png)

![(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2443333.png)

![(11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2443336.png)